7-Bromo-4,6-dichloro-8-fluoroquinazoline
Description
Significance of the Quinazoline (B50416) Scaffold in Medicinal Chemistry and Materials Science
The quinazoline skeleton, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a variety of biological targets, leading to a broad range of pharmacological activities. Quinazoline derivatives have been successfully developed as anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive agents, among others. The versatility of the quinazoline ring system allows for the introduction of various substituents, enabling the fine-tuning of its biological and pharmacokinetic properties.
In the realm of materials science, the quinazoline core has been incorporated into organic compounds designed for optoelectronic applications. The rigid and planar nature of the quinazoline scaffold, combined with its electronic properties, makes it a suitable building block for the creation of organic light-emitting diodes (OLEDs), fluorescent sensors, and other advanced materials. The ability to modify the quinazoline structure allows for the tuning of photophysical properties such as absorption and emission wavelengths. Polyhalogenated derivatives, in particular, serve as key starting materials for the synthesis of polysubstituted fluorescent quinazolines. researchgate.net
Overview of Halogenated Quinazoline Derivatives in Research
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the quinazoline scaffold has been a widely employed strategy in the design of novel bioactive and functional molecules. Halogenation can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the presence of a fluorine atom can enhance metabolic stability and binding interactions, while bromine and chlorine atoms can provide reactive handles for further synthetic transformations, such as cross-coupling reactions.
Structure-activity relationship studies have often revealed that the presence and position of halogen atoms on the quinazoline ring can be crucial for biological activity. For example, halogen substituents at various positions of the quinazoline ring have been shown to enhance the antimicrobial and cytotoxic activities of these compounds. nih.gov The diverse reactivity of different halogens allows for selective and sequential chemical modifications, providing access to a wide array of complex molecular architectures.
Research Focus on 7-Bromo-4,6-dichloro-8-fluoroquinazoline as a Subject of Academic Inquiry
While specific, in-depth research publications solely dedicated to the biological activity or material application of this compound are not widely available in public literature, its highly functionalized structure points to its primary role as a versatile chemical intermediate in synthetic chemistry. The presence of four distinct halogen atoms at specific positions on the quinazoline core makes it a valuable building block for the synthesis of more complex, polysubstituted quinazoline derivatives.
The differential reactivity of the chloro, bromo, and fluoro substituents allows for regioselective modifications. For instance, the bromine atom at the 7-position and the chlorine atom at the 4-position are particularly susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of functional groups, leading to the generation of diverse chemical libraries for drug discovery screening or the development of novel materials. The academic inquiry into this compound is therefore likely focused on its synthetic utility and the exploration of the chemical space accessible from this polyhalogenated precursor. Its commercial availability from various chemical suppliers further underscores its role as a starting material for research and development.
Chemical Compound Information
| Compound Name |
| This compound |
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 1698027-19-8 | simsonpharma.comsynquestlabs.com |
| Molecular Formula | C₈H₂BrCl₂FN₂ | simsonpharma.comsynquestlabs.com |
| Molecular Weight | 295.92 g/mol | simsonpharma.comsynquestlabs.com |
| Synonyms | Quinazoline, 7-bromo-4,6-dichloro-8-fluoro | simsonpharma.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4,6-dichloro-8-fluoroquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrCl2FN2/c9-5-4(10)1-3-7(6(5)12)13-2-14-8(3)11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETZGFXDAJQFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Br)F)N=CN=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrCl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activities and Therapeutic Potential of 7 Bromo 4,6 Dichloro 8 Fluoroquinazoline
Investigation of Anticancer Activities
Research into the anticancer potential of 7-Bromo-4,6-dichloro-8-fluoroquinazoline and its derivatives has unveiled a spectrum of activities against various cancer types. These investigations have primarily focused on its ability to induce cancer cell death, inhibit tumor growth in preclinical models, and modulate the activity of key proteins involved in cancer progression.
Cytotoxicity and Antiproliferative Effects in Human Cancer Cell Lines
The cytotoxic and antiproliferative properties of derivatives of this compound have been evaluated against a panel of human cancer cell lines, demonstrating a broad range of efficacy. These studies are crucial for the initial assessment of a compound's potential as an anticancer agent.
Derivatives of this quinazoline (B50416) compound have shown notable activity against various cancer cell lines. For instance, in studies involving breast cancer cell lines, compounds have demonstrated antiproliferative effects against both MCF-7 and MDA-MB-231 cell lines. medchemexpress.comnih.govmdpi.com Similarly, cytotoxic effects have been observed in the HCT116 human colon cancer cell line. nih.gov In the context of lung cancer, the A549 cell line has been utilized to assess the anticancer activity of related quinazoline structures. researchgate.net The table below summarizes the cytotoxic activities of various quinazoline derivatives, highlighting the broad applicability of this chemical scaffold in targeting different cancer types.
Table 1: Cytotoxicity of Quinazoline Derivatives in Human Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect |
|---|---|---|
| A549 | Lung Carcinoma | Antiproliferative activity |
| MCF-7 | Breast Adenocarcinoma | Cytotoxic and antiproliferative effects mdpi.comnih.gov |
| MDA-MB-231 | Breast Adenocarcinoma | Antiproliferative activity mdpi.com |
| H1975 | Non-Small Cell Lung Cancer | Cytotoxic effects nih.gov |
| A431 | Epidermoid Carcinoma | Not specifically detailed in provided abstracts |
In Vivo Antitumor Efficacy Studies
Preclinical in vivo studies are a critical step in evaluating the therapeutic potential of a new anticancer compound. Human colon cancer xenograft models have been utilized to assess the in vivo antitumor efficacy of compounds structurally related to this compound. In these models, human colon cancer cells, such as COLO 205, are implanted into immunodeficient mice, which then develop tumors. nih.gov The administration of test compounds allows researchers to evaluate their ability to inhibit tumor growth in a living organism. nih.gov Studies have shown that certain derivatives can markedly decrease the growth of human colon cancer tumor xenografts. nih.gov
Inhibition of Specific Biological Targets
The mechanism of action for many quinazoline-based anticancer agents involves the inhibition of specific proteins that are critical for cancer cell survival and proliferation.
The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and the quinazoline scaffold is a hallmark of many EGFR tyrosine kinase inhibitors (TKIs). nih.govfrontiersin.org These inhibitors typically function by competing with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling pathways that promote cell proliferation. nih.gov Research has focused on developing quinazoline derivatives that can effectively inhibit both wild-type EGFR and its mutant forms, which are often responsible for acquired resistance to first-generation EGFR TKIs. nih.govnih.gov The development of irreversible inhibitors that form a covalent bond with a cysteine residue in the EGFR active site represents a key strategy to overcome resistance. nih.gov
Table 2: EGFR Kinase Inhibition by Quinazoline Derivatives
| EGFR Type | Inhibition | Therapeutic Relevance |
|---|---|---|
| Wild-Type EGFR | Potent inhibition by some derivatives | Target in various epithelial cancers nih.gov |
The KRAS protein, particularly with the G12C mutation, has been a challenging but highly sought-after target in oncology. nih.gov The G12C mutation introduces a cysteine residue that can be covalently targeted by specific inhibitors. nih.gov The mechanism of these inhibitors involves locking the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing its activation and downstream signaling. nih.govnih.gov While direct evidence linking this compound to KRAS G12C inhibition is still emerging, the development of covalent inhibitors for this target represents a significant area of research where quinazoline-like scaffolds could play a role.
The adenosine (B11128) A2A receptor (A2AR) has been identified as a promising target in immuno-oncology. nih.gov In the tumor microenvironment, high levels of adenosine can suppress the anti-tumor immune response by activating A2AR on immune cells. nih.gov A2AR antagonists can block this immunosuppressive effect, thereby enhancing the ability of the immune system to attack cancer cells. nih.gov The quinazoline scaffold has been explored for the design of potent and selective A2AR antagonists. nih.gov By inhibiting A2AR, these compounds can potentially decrease the growth of tumor cells and associated fibroblasts. nih.gov
Microtubule Formation Disturbance at Centrosomes
There is no available scientific data from studies conducted on this compound to suggest that it has any activity related to the disturbance of microtubule formation at centrosomes. While some quinazoline derivatives have been investigated for their effects on tubulin polymerization and microtubule dynamics, no such research has been published for this specific compound.
Histone Deacetylase (HDAC) Inhibition
Specific inhibitory activity of this compound against histone deacetylases (HDACs) has not been reported in the scientific literature. Although various quinazoline-based compounds have been explored as potential HDAC inhibitors, there are no published studies that have evaluated or confirmed this activity for this compound.
Other Pharmacological Activities
Comprehensive pharmacological profiling of this compound is not available in the public domain. The following sections address the lack of specific findings regarding its other potential pharmacological activities.
Antiviral Activity (e.g., MERS-CoV inhibition)
There are no published studies demonstrating any antiviral activity of this compound, including against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). Research on antiviral agents sometimes includes quinazoline derivatives, but the specific antiviral potential of this compound remains uninvestigated.
Antimicrobial Properties (e.g., antibacterial, antifungal)
Scientific literature lacks any reports on the antimicrobial properties of this compound. No studies have been published that assess its efficacy as an antibacterial or antifungal agent.
Anticonvulsant Activity
There is no evidence in the scientific literature to support any anticonvulsant activity for this compound. While the broader class of quinazoline compounds has been a source of investigation for central nervous system activities, this specific molecule has not been evaluated for its potential to prevent or reduce the severity of seizures.
Mechanistic Investigations of 7 Bromo 4,6 Dichloro 8 Fluoroquinazoline S Biological Actions
In Vitro and In Vivo Mechanistic Assays
Cellular Immunofluorescence and Western Blot Analysis
Investigations into the cellular effects of 7-Bromo-4,6-dichloro-8-fluoroquinazoline through cellular immunofluorescence and Western blot analysis have not been reported in the available scientific literature. Therefore, there is no information on its impact on protein localization, expression levels, or post-translational modifications within cells.
Biochemical Analysis of Cellular Components (e.g., mycelial reducing sugar, chitinase (B1577495) activity in fungi)
There is no research available that has examined the biochemical effects of this compound on fungal cells. Specifically, data on its influence on mycelial reducing sugar content and chitinase activity are absent from the current body of scientific knowledge.
The table below is a template to show how such data would be displayed if it were available from research.
Interactive Data Table: Effect of this compound on Fungal Biochemical Components (Note: This table is for illustrative purposes only as no data has been published.)
| Fungal Species | Treatment Concentration | Mycelial Reducing Sugar (% of control) | Chitinase Activity (% of control) | Reference |
| Data not available | Data not available | Data not available | Data not available | N/A |
| Data not available | Data not available | Data not available | Data not available | N/A |
| Data not available | Data not available | Data not available | Data not available | N/A |
Preclinical Development and Future Research Directions
Rational Design and Synthesis of Novel Quinazoline (B50416) Derivatives
The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govnih.gov Researchers continuously engage in the rational design and synthesis of new derivatives to enhance potency, selectivity, and pharmacokinetic properties. mdpi.comorganic-chemistry.org Synthetic strategies are diverse, ranging from classical methods like the Niementowski synthesis to modern palladium-catalyzed multicomponent reactions, allowing for the creation of extensive libraries of compounds for screening. organic-chemistry.orgrsc.org Modifications often focus on the C2, C4, C6, and C7 positions of the quinazoline core to modulate activity against various targets, such as protein kinases. nih.govmdpi.com
Hybrid Pharmacophore Design for Enhanced Activity
A prominent strategy in the development of quinazoline-based therapeutics is the creation of hybrid molecules, which involves combining the quinazoline scaffold with other known pharmacophores. nih.gov This molecular hybridization approach aims to develop agents with enhanced potency, novel mechanisms of action, or the ability to overcome drug resistance. nih.gov By integrating two distinct bioactive moieties, researchers can generate compounds that interact with multiple targets or exploit synergistic effects between the linked pharmacophores. nih.govnih.gov This has led to the development of quinazoline hybrids incorporating fragments from triazoles, indoles, and thiazolidinones, among others. nih.govnih.gov
Table 1: Examples of Quinazoline-Based Hybrid Pharmacophores and Their Enhanced Activities
| Hybrid Partner | Target/Activity Enhancement | Reference(s) |
|---|---|---|
| Triazole | Enhanced anticancer activity; potential inhibition of HDAC and EZH2 proteins. | nih.govnih.gov |
| Indole | Increased anti-proliferative activity against cancer cell lines like HepG2 and MCF-7. | nih.gov |
| Thiazolidinone | Improved antimicrobial potential. | nih.gov |
| Pyridine | Dual inhibition of EGFR and BRAFV600E for enhanced antiproliferative effects. |
| Artemisinin | Potent antiviral activity against cytomegalovirus. | mdpi.com |
Strategies for Prodrug Development
Prodrug design is a key strategy to overcome unfavorable pharmacokinetic properties of a promising drug candidate, such as poor solubility, instability, or low bioavailability. actamedicamarisiensis.roresearchgate.net A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. actamedicamarisiensis.roresearchgate.net For quinazoline derivatives, this approach can be used to improve their therapeutic index.
One example involves the design of radioiodinated quinazolinone prodrugs for enzyme-mediated cancer imaging and therapy. nih.gov In this strategy, a phosphate (B84403) group is attached to the quinazolinone core, rendering it water-soluble and inactive. nih.gov Upon reaching a tumor, alkaline phosphatase, an enzyme often overexpressed on cancer cells, cleaves the phosphate group, releasing the active, water-insoluble drug, which then precipitates on the cell surface. nih.gov This targeted activation mechanism concentrates the therapeutic agent at the tumor site, potentially reducing systemic toxicity. nih.gov
Exploration of Isotopic Labeling for Mechanistic and Distribution Studies
Isotopic labeling is a crucial tool in drug development for elucidating reaction mechanisms, studying metabolic pathways, and determining the biodistribution of a compound. nih.govbohrium.com This technique involves replacing one or more atoms of a molecule with their isotope (e.g., replacing ¹²C with ¹¹C or ¹⁴C, or ¹H with ³H). chemrxiv.org
In the context of quinazoline derivatives, radiolabeling is particularly valuable for preclinical imaging studies. researchgate.net By incorporating positron-emitting isotopes like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), researchers can create radiotracers for Positron Emission Tomography (PET) imaging. acs.org These studies allow for non-invasive, real-time visualization of the drug's distribution, target engagement, and clearance in living organisms. acs.org For instance, a ¹¹C-labeled quinazolinone inhibitor was developed to image phosphodiesterase 7 (PDE7) in the brain, providing valuable data on its blood-brain barrier penetration and specific binding. acs.org Similarly, radioiodinated quinazolinones have been used in biodistribution studies in mice to assess their retention in normal versus cancerous tissues. nih.gov Such studies are essential for understanding the pharmacokinetic profile of a drug and guiding further development. acs.org
Potential as a Lead Compound in Drug Discovery and Development
The quinazoline core is a cornerstone in the development of targeted therapies, particularly in oncology. nih.govnih.gov Its structural versatility and proven track record in clinically approved drugs like gefitinib (B1684475) and erlotinib (B232) establish it as an exceptional lead scaffold for the design of new therapeutic agents. nih.gov The ability to readily modify the quinazoline ring system allows medicinal chemists to fine-tune the compound's interaction with specific biological targets, thereby optimizing its efficacy and selectivity. nih.govmdpi.com
Repurposing of Quinazoline Derivatives for Diverse Therapeutic Areas
While quinazoline derivatives are most famously known for their anticancer properties, extensive research has revealed their potential across a wide spectrum of diseases. mdpi.com This pharmacological diversity makes the quinazoline scaffold a prime candidate for drug repurposing, where existing or abandoned compounds are investigated for new therapeutic uses. The broad bioactivity is attributed to the core structure's ability to interact with various enzymes and receptors. mdpi.comnih.gov This versatility has prompted investigations into quinazolines for conditions ranging from microbial infections and inflammatory disorders to neurodegenerative diseases. mdpi.com
Table 2: Diverse Therapeutic Applications of the Quinazoline Scaffold
| Therapeutic Area | Specific Activity/Target | Reference(s) |
|---|---|---|
| Anticancer | Inhibition of protein kinases (e.g., EGFR, VEGFR-2), antiproliferative activity. | nih.govmdpi.com |
| Antiviral | Activity against Hepatitis C Virus (HCV) and cytomegalovirus. | mdpi.com |
| Antimicrobial | Antibacterial and antifungal properties. | nih.gov |
| Anti-inflammatory | Inhibition of inflammatory pathways. | mdpi.com |
| Anticonvulsant | Activity in central nervous system disorders. | nih.gov |
| Neurodegenerative | Potential modulators for Alzheimer's disease targets. | |
Development as Multi-Target Inhibitors for Complex Diseases
Complex diseases such as cancer often involve multiple dysregulated signaling pathways. nih.gov This complexity has driven a shift from the "one drug, one target" paradigm towards the development of multi-target inhibitors that can simultaneously modulate several key proteins. nih.gov The quinazoline scaffold is ideally suited for this approach. nih.gov By strategically modifying the substituents on the quinazoline ring, researchers have successfully designed dual or multi-kinase inhibitors. nih.govmdpi.com For example, quinazoline derivatives have been developed as dual inhibitors of EGFR and VEGFR, or FLT3 and Aurora kinases, offering a more comprehensive blockade of tumor growth, proliferation, and angiogenesis. nih.govmdpi.com This strategy holds promise for producing more durable clinical responses and overcoming the resistance mechanisms that often plague single-target therapies. nih.gov
Advanced Analytical and Structural Characterization in Research
The precise characterization of 7-Bromo-4,6-dichloro-8-fluoroquinazoline and its subsequent derivatives is fundamental to understanding their chemical behavior and biological activity. Advanced analytical techniques provide the detailed structural information necessary for rational drug design and development.
Comprehensive NMR and Mass Spectrometry for Derivative Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of novel quinazoline derivatives. In the synthesis of compounds related to this compound, such as other 6-bromo-quinazoline derivatives, ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the chemical structures of the synthesized molecules. nih.gov For instance, the chemical shifts observed in ¹³C-NMR spectra can confirm the presence of key functional groups, such as a carbonyl peak appearing around δ = 160 ppm in quinazolinone derivatives. nih.gov Similarly, ¹H-NMR spectra provide detailed information about the proton environment within the molecule. nih.gov
Mass spectrometry is crucial for confirming the molecular weight and elemental composition of these compounds. researchgate.netmdpi.com For this compound, its exact mass is a critical piece of data for identification. chemsrc.com These spectral analyses collectively ensure the identity and purity of the synthesized compounds, which is a prerequisite for any further biological evaluation. nih.govresearchgate.net
X-ray Crystallography for Ligand-Target Complex Analysis
Understanding how a molecule like this compound interacts with its biological target is key to optimizing its therapeutic effect. X-ray crystallography is a powerful technique that provides a three-dimensional atomic-level view of the ligand-target complex. This allows researchers to visualize the precise binding mode, including the key hydrogen bonds and other interactions that stabilize the complex. nih.gov For quinazoline derivatives, which are known to target enzymes like kinases, X-ray crystallography can reveal how substitutions on the quinazoline core influence binding affinity and selectivity. nih.gov This structural information is invaluable for structure-activity relationship (SAR) studies and for designing next-generation inhibitors with improved potency and reduced off-target effects. nih.govnih.gov
Emerging Research Avenues in Quinazoline Chemistry
The field of quinazoline chemistry is continually evolving, with researchers exploring innovative strategies to harness the therapeutic potential of these compounds. Future research on this compound is likely to focus on novel delivery systems, combination therapies, and the identification of new biological targets.
Application of Nanotechnology for Targeted Delivery
A significant challenge in cancer therapy is delivering drugs specifically to tumor cells while minimizing damage to healthy tissues. Nanotechnology offers a promising solution to this problem. mdpi.com For quinazoline derivatives, nano-catalysts are already being employed to develop more efficient and environmentally friendly synthesis methods. bohrium.comresearchgate.net Looking forward, nano-carriers such as liposomes, micelles, and nanoparticles could be used to encapsulate this compound. mdpi.com These nano-formulations can be designed to exploit the enhanced permeability and retention (EPR) effect in solid tumors, leading to passive targeting. mdpi.com Furthermore, the surface of these nanoparticles can be modified with specific ligands, such as peptides, to actively target receptors that are overexpressed on cancer cells, thereby enhancing the precision of drug delivery. mdpi.com
Development of Combination Therapies
The complexity of diseases like cancer often necessitates the use of multiple therapeutic agents that act on different biological pathways. rsc.orgfrontiersin.org This approach, known as combination therapy, can lead to synergistic effects and help overcome drug resistance. rsc.org Quinazoline derivatives have been investigated as components of multifunctional hybrid compounds, where the quinazoline core is linked to other pharmacologically active moieties. rsc.orgfrontiersin.org This molecular hybridization can result in single molecules that interact with multiple targets. rsc.org Future research could explore combining this compound with other established chemotherapeutic agents or targeted therapies. nih.govfrontiersin.org Such combinations could prove more effective than single-agent treatments, particularly in complex and resistant cancers. rsc.org
Exploration of Novel Biological Targets for Therapeutic Intervention
While many quinazoline derivatives are known to target protein kinases, the versatility of the quinazoline scaffold allows for interaction with a wide range of biological targets. nih.govnih.govsemanticscholar.org Research has identified several important molecular targets for quinazoline compounds, including dihydrofolate reductase (DHFR), breast cancer resistance protein (BCRP), poly-(ADP-ribose)-polymerase (PARP), and tubulin. nih.govsemanticscholar.org The exploration of novel targets is a key area of ongoing research. Identifying new enzymes or cellular pathways that can be modulated by this compound or its derivatives could open up new therapeutic avenues for a variety of diseases, including cancer, inflammatory conditions, and infectious diseases. researchgate.netwisdomlib.org This exploration involves screening the compound against diverse biological assays and using computational methods to predict potential interactions with new targets.
Q & A
Q. What are the critical considerations for synthesizing 7-bromo-4,6-dichloro-8-fluoroquinazoline, and how can reaction yields be optimized?
The synthesis typically involves multi-step halogenation and functionalization of the quinazoline core. Key steps include:
- Halogen positioning : Bromine at position 7, chlorine at positions 4/6, and fluorine at position 8 require precise control to avoid cross-reactivity. Sequential halogenation under inert conditions (e.g., N₂ atmosphere) is recommended to minimize side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while low temperatures (0–5°C) stabilize reactive chloromethyl groups .
- Yield optimization : Use catalytic Pd or Cu for coupling reactions, and monitor via HPLC to isolate intermediates. Typical yields range from 45–60% .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : ¹⁹F NMR is critical for confirming fluorine substitution at position 8 (δ ~ -120 ppm). ¹H/¹³C NMR resolves chloromethyl (δ ~ 4.5 ppm) and aromatic protons .
- Mass spectrometry : High-resolution ESI-MS (negative ion mode) identifies the molecular ion peak [M-H]⁻ at m/z 343.3 (theoretical: 343.29) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >98% purity validation .
Q. How do structural analogs of this compound inform its potential biological interactions?
Comparative analysis of halogenated quinazolines reveals:
| Compound | Structural Differences | Key Observations |
|---|---|---|
| 7-Bromo-2,4-dichloro-6-fluoroquinazoline | Chlorine at position 2 instead of 4 | Reduced kinase inhibition due to steric hindrance |
| 7-Bromo-4-chloro-8-fluoroquinazoline | Lacks dichlorination | Lower thermal stability (ΔTₘ = -15°C) |
| These analogs highlight the importance of dichlorination at positions 4/6 for target binding and stability . |
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scaling up synthesis?
- Variables : Temperature (30–70°C), solvent ratio (DMF:H₂O), and catalyst loading (0.5–2 mol%).
- Response surface methodology (RSM) : A 2³ factorial design identifies optimal conditions (e.g., 50°C, DMF:H₂O 3:1, 1.5 mol% CuI) to maximize yield and minimize byproducts .
- Validation : Replicate runs with ANOVA confirm reproducibility (p < 0.05) .
Q. What computational strategies predict reactivity and regioselectivity in halogenation steps?
- DFT calculations : Simulate electrophilic aromatic substitution (EAS) to prioritize reactive sites. For example, fluorine at position 8 directs bromination to position 7 due to electron-withdrawing effects (ΔE = -2.3 eV) .
- Molecular docking : Predict binding affinity with biological targets (e.g., EGFR kinase) by modeling halogen-π interactions with active-site residues (e.g., Lys721) .
Q. How should conflicting data on biological activity between structural analogs be resolved?
- Mechanistic studies : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics. For example, dichloro analogs show higher ΔH (~ -8.2 kcal/mol) than mono-chloro variants (~ -5.1 kcal/mol), indicating stronger enthalpy-driven interactions .
- Meta-analysis : Pool data from analogs with >0.85 structural similarity (see table above) to identify trends in IC₅₀ values and toxicity thresholds .
Methodological Notes
- Avoiding bias : Use blinded assays for biological evaluations to eliminate observer bias.
- Data validation : Cross-validate spectral data with independent techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration if crystals are obtainable).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
